molecular formula C12H15N3O2S B5364631 4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid

4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B5364631
M. Wt: 265.33 g/mol
InChI Key: ABWPVQONCXXACY-UHFFFAOYSA-N
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Description

4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group and a methylated thiophene moiety

Properties

IUPAC Name

4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-8-3-4-18-10(8)7-15(2)6-9-5-13-14-11(9)12(16)17/h3-5H,6-7H2,1-2H3,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWPVQONCXXACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)CC2=C(NN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: This step often involves the use of carboxylation reactions, such as the reaction of the pyrazole intermediate with carbon dioxide in the presence of a base.

    Attachment of the Methylated Thiophene Moiety: This can be done through a nucleophilic substitution reaction where the thiophene derivative is reacted with a suitable leaving group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in a metabolic pathway, thereby modulating the pathway’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and the presence of both a pyrazole ring and a methylated thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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